6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline
説明
6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline is a bicyclic heterocyclic compound featuring a partially saturated quinoxaline core substituted with a chlorine atom at position 6 and a cyclopropyl group at position 1. The chlorine substituent enhances electronic effects, while the cyclopropyl group introduces steric constraints and metabolic stability .
特性
IUPAC Name |
7-chloro-4-cyclopropyl-2,3-dihydro-1H-quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2/c12-8-1-4-11-10(7-8)13-5-6-14(11)9-2-3-9/h1,4,7,9,13H,2-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVRTAJCLNQYJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCNC3=C2C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline (CAS No. 1505757-71-0) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H13ClN2
- Molecular Weight : 208.69 g/mol
- Physical State : Solid
- Appearance : Yellow solid
Biological Activity Overview
This compound has been studied for various biological activities, primarily its potential as a therapeutic agent in different medical applications. The compound is noted for its interactions with various biological pathways and cellular mechanisms.
Pharmacological Effects
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains. Its structural similarity to other known antimicrobial agents may contribute to this effect.
- Cytotoxicity : Research indicates that this compound demonstrates cytotoxic effects on cancer cell lines. The IC50 values vary depending on the specific cell line tested.
- Neuroprotective Effects : Some studies have suggested potential neuroprotective properties that could be beneficial in treating neurodegenerative diseases.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific receptors and enzymes involved in cellular signaling pathways.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Testing
A study conducted on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of several Gram-positive and Gram-negative bacteria. The compound was tested at various concentrations, showing a dose-dependent response in bacterial inhibition.
Case Study 2: Cytotoxicity Evaluation
In vitro studies on cancer cell lines demonstrated that the compound induced apoptosis in a concentration-dependent manner. The results indicated that at higher concentrations, the compound significantly reduced cell viability compared to control groups.
類似化合物との比較
Positional Isomers: 7-Chloro-1-cyclopropyl-tetrahydroquinoxaline
The positional isomer 7-chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline () differs only in the chlorine substituent’s location (position 7 vs. 6). Key implications include:
- Biological Activity: Minor structural changes can drastically impact pharmacological profiles. The discontinuation of the 7-chloro analog () may reflect reduced efficacy or toxicity concerns compared to the 6-chloro derivative .
Substituent Variations: Halogens and Alkyl Groups
- 6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline (): This fully aromatic quinoxaline derivative features nitro and thiophene groups. The nitro group is strongly electron-withdrawing, enhancing reactivity toward nucleophilic attack, while thiophene rings contribute π-conjugation. In contrast, the tetrahydro core of the target compound reduces aromaticity, likely increasing flexibility and altering binding interactions .
- The propyl group (vs. cyclopropyl) increases lipophilicity but lacks the conformational rigidity of the cyclopropane ring, which may diminish target selectivity .
Functional Group Modifications: Acetyl and Cyano Derivatives
- Acetylated Derivatives (): Compounds like (R)-1,4-diacetyl-2-ethyl-tetrahydroquinoxaline exhibit higher polarity (TLC Rf = 0.29–0.36) due to acetyl groups, contrasting with the less polar 6-chloro-1-cyclopropyl analog. Acetylation may enhance solubility but reduce membrane permeability .
- 2:3-Dicyano-tetrahydroquinoxaline (): Cyano groups are strong electron-withdrawing substituents, increasing electrophilicity at the quinoxaline core. This could facilitate nucleophilic addition reactions, unlike the chloro-cyclopropyl analog, where steric hindrance from the cyclopropyl group may dominate reactivity .
Table 1: Key Properties of Tetrahydroquinoxaline Derivatives
| Compound Name | Substituents | Melting Point (°C) | TLC Rf | Key Features |
|---|---|---|---|---|
| 6-Chloro-1-cyclopropyl-THQ (Target) | 6-Cl, 1-cyclopropyl | N/A | N/A | High steric hindrance |
| 7-Chloro-1-cyclopropyl-THQ (Isomer) | 7-Cl, 1-cyclopropyl | Discontinued | N/A | Positional isomerism |
| (S)-1,4-Diacetyl-2-isopropyl-THQ | 1,4-acetyl, 2-isopropyl | 133–134 | 0.36 | High crystallinity |
| 6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline | 6-NO₂, 2,3-thiophene | N/A | N/A | Fully aromatic, π-conjugated |
| 7-Fluoro-1-propyl-THQ | 7-F, 1-propyl | N/A | N/A | Increased lipophilicity |
- Synthetic Routes : Older methods () involve cyclization with ZnCl₂, while modern approaches () use acetylation or alkylation. The cyclopropyl group in the target compound likely requires specialized reagents for strain-controlled ring formation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline, and how can reaction yields be improved?
- Methodology : The compound can be synthesized via nucleophilic substitution using 6-chloroquinoxaline precursors. Phase-transfer catalysts (PTCs), such as triethyl benzyl ammonium chloride (TEBAC), enhance reactivity in biphasic systems by facilitating the transfer of reactants between organic and aqueous phases. Optimize reaction conditions (e.g., solvent polarity, temperature (80–100°C), and catalyst loading (5–10 mol%)) to improve yields. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Confirm cyclopropane ring integration (e.g., characteristic peaks at δ 0.8–1.2 ppm for cyclopropyl protons) and quinoxaline backbone aromaticity.
- IR Spectroscopy : Identify N–H stretching (~3300 cm⁻¹) and C–Cl bonds (~750 cm⁻¹).
- X-ray crystallography : Resolve stereochemical ambiguities, particularly cyclopropane geometry and tetrahydroquinoxaline puckering .
Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies using HPLC with UV detection (λ = 254 nm). Prepare buffered solutions (pH 1–13) and incubate at 25°C, 40°C, and 60°C. Monitor degradation products (e.g., ring-opening or dechlorination) over 1–4 weeks. Compare retention times with reference standards .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation on the cyclopropane ring) influence the compound’s biological activity?
- Methodology :
- Structure-Activity Relationship (SAR) : Synthesize analogs with substituents like fluoro, methyl, or hydroxyl groups on the cyclopropane ring.
- Biological Assays : Test inhibitory activity against target enzymes (e.g., kinases) or bacterial strains (e.g., E. coli, S. aureus) using microdilution assays (MIC values). Correlate electronic/steric effects of substituents with activity trends .
Q. What computational strategies are suitable for predicting binding modes of this compound with biological targets?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., AMPA receptors, analogous to CNQX). Focus on hydrogen bonding (quinoxaline N–H with GluA2 ligand-binding domain) and hydrophobic contacts (cyclopropane with pocket residues).
- MD Simulations : Validate docking poses via 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability .
Q. How can researchers resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values across studies)?
- Methodology :
- Assay Standardization : Ensure consistent buffer conditions (e.g., ionic strength, co-solvents ≤1% DMSO).
- Control Compounds : Include reference inhibitors (e.g., CNQX for glutamate receptors) to calibrate activity.
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers caused by assay variability or compound purity .
Q. What advanced techniques are recommended for impurity profiling during large-scale synthesis?
- Methodology :
- LC-MS/MS : Quantify trace impurities (e.g., dechlorinated byproducts) with a C18 column (gradient: 0.1% formic acid in acetonitrile/water).
- Chiral HPLC : Resolve diastereomers arising from cyclopropane stereochemistry (e.g., Chiralpak IG column, isocratic heptane/ethanol) .
Q. How does the electron-withdrawing chloro group affect the compound’s reactivity in further functionalization?
- Methodology :
- DFT Calculations : Compute Fukui indices to identify electrophilic/nucleophilic sites. The C-6 chloro group directs electrophilic substitution to C-5/C-7 positions.
- Experimental Validation : Perform Suzuki-Miyaura coupling at C-2/C-3 using Pd(PPh₃)₄ and aryl boronic acids .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
